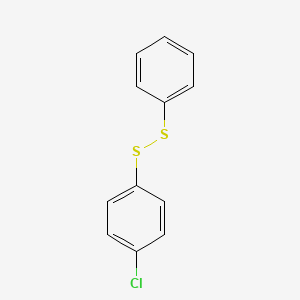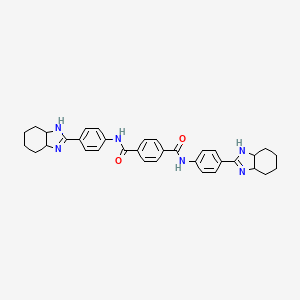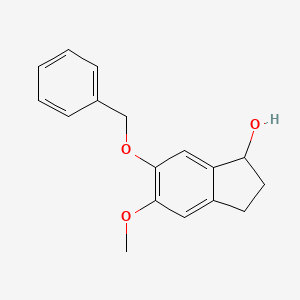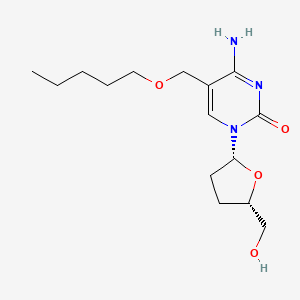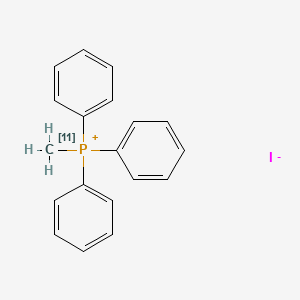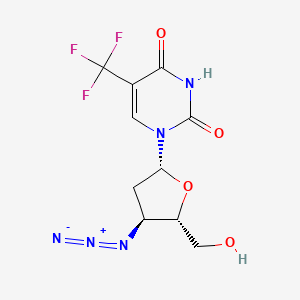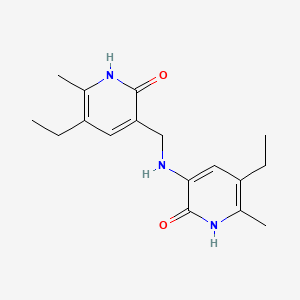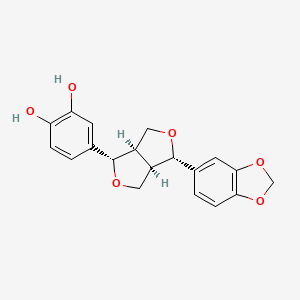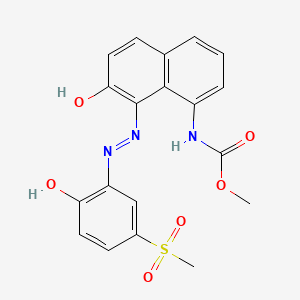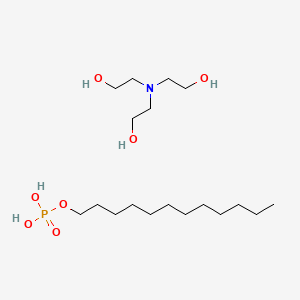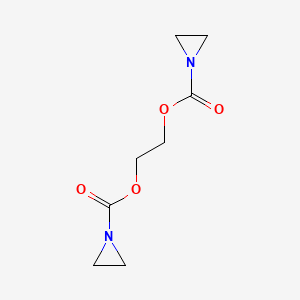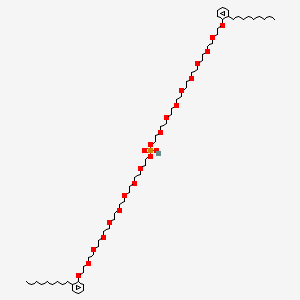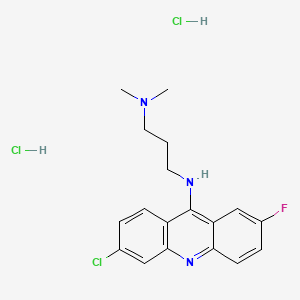
1,3-Propanediamine, N'-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinctive chemical characteristics.
Métodos De Preparación
The synthesis of 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of 1,3-propanediamine with 6-chloro-2-fluoro-9-acridinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies related to cell biology and molecular biology due to its ability to interact with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways, making it useful in various research applications .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride has unique properties due to the presence of the 6-chloro-2-fluoro-9-acridinyl group. Similar compounds include:
- 1,3-Propanediamine, N,N’-bis(6-chloro-2-fluoro-9-acridinyl)-, dihydrochloride
- 1,3-Propanediamine, N’-(6-chloro-9-acridinyl)-N,N-dimethyl-, dihydrochloride
- 1,3-Propanediamine, N’-(2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride.
These compounds share similar structures but differ in their chemical and physical properties, making each one unique in its applications and effects.
Propiedades
Número CAS |
88566-63-6 |
|---|---|
Fórmula molecular |
C18H21Cl3FN3 |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
N-(6-chloro-2-fluoroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H19ClFN3.2ClH/c1-23(2)9-3-8-21-18-14-6-4-12(19)10-17(14)22-16-7-5-13(20)11-15(16)18;;/h4-7,10-11H,3,8-9H2,1-2H3,(H,21,22);2*1H |
Clave InChI |
PUPAGVMGVWRWOO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


